molecular formula C17H12FN5O4S2 B2727093 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392297-64-2

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2727093
CAS No.: 392297-64-2
M. Wt: 433.43
InChI Key: OFXGYYJWALVQOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amine group, a thiadiazole ring, and a nitrobenzamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, nitrogen atoms, and sulfur atoms . The fluorophenyl group likely contributes to the compound’s polarity and reactivity.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group might participate in condensation reactions, while the nitro group could be involved in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorophenyl group could impact the compound’s solubility and reactivity .

Scientific Research Applications

Spectroscopic and Theoretical Investigations

A spectroscopic and theoretical investigation into the properties of 1,3,4-thiadiazole derivatives has revealed their potential as dual fluorescence probes due to specific molecular aggregation and charge transfer processes. These properties suggest applications in molecular biology and medicine, where such compounds can serve as ideal fluorescence probes. This is particularly relevant for studying biological systems and developing diagnostic tools (Budziak et al., 2019).

Anticonvulsant Potential

Research has highlighted the anticonvulsant potential of 1,3,4-thiadiazole derivatives, with studies demonstrating significant activity against seizures in models compared to traditional anticonvulsants. This indicates a promising avenue for the development of new anticonvulsant drugs, supporting further preclinical studies to understand their efficacy and mechanism of action (Sych et al., 2018).

Hypoxia-selective Cytotoxins

Derivatives of 1,3,4-thiadiazole have been studied for their hypoxia-selective cytotoxicity, offering a novel approach to targeting hypoxic tumor cells. This research has led to the development of compounds with the potential to selectively kill cancer cells in hypoxic environments, which is a common characteristic of solid tumors. Such compounds could enhance the effectiveness of cancer treatments by targeting cells that are resistant to traditional therapies (Palmer et al., 1996).

Antimicrobial Activities

Studies on thiadiazole derivatives have also shown promising antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, displaying significant inhibitory effects. This suggests their potential application in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing the growing challenge of antimicrobial resistance (Yolal et al., 2012).

Antitubercular and Antimicrobial Agents

Further research into 4-thiazolidinone derivatives has highlighted their activity against Mycobacterium tuberculosis and other microbial pathogens. These findings support the potential use of such compounds in treating tuberculosis and other infectious diseases, providing a foundation for the development of novel therapeutics (Samadhiya et al., 2014).

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. For instance, many compounds with similar structures are used as anticancer or anti-inflammatory agents .

Future Directions

The future research directions for this compound could involve exploring its potential uses in medicinal chemistry, particularly given the therapeutic potential of similar 2-aminothiazole derivatives .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O4S2/c18-10-5-7-11(8-6-10)19-14(24)9-28-17-22-21-16(29-17)20-15(25)12-3-1-2-4-13(12)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGYYJWALVQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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